1-(Azetidin-3-YL)-4,4-difluoropiperidine

Descripción general

Descripción

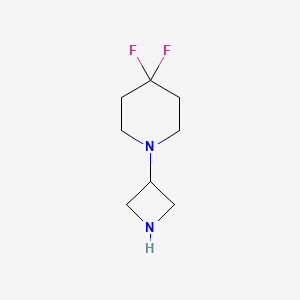

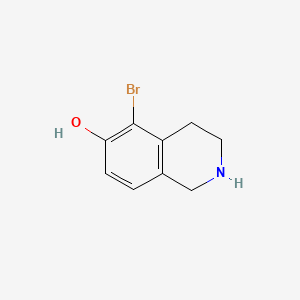

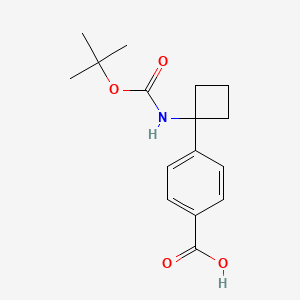

The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

The synthesis of azetidine derivatives has been studied in the literature. For instance, a paper describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . Another paper discusses the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .

Chemical Reactions Analysis

In terms of chemical reactions, the Aza-Michael addition is a key reaction in the synthesis of azetidine derivatives . This reaction involves the addition of an NH-heterocycle to a Michael acceptor .

Physical And Chemical Properties Analysis

The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is a powder at room temperature . Its molecular weight is 243.18 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

GABA Receptor Modulation: The compound’s structural similarity to 4-aminobutanoic acid (GABA) suggests its potential as a positive allosteric modulator of GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission, and modulating their activity can impact anxiety, epilepsy, and other neurological conditions.

Chemical Education

Demonstrating Heterocyclic Chemistry: Educators can use this compound as an example of a heterocyclic system in chemistry courses. Its azetidine ring provides an excellent illustration of ring strain and reactivity.

For more technical details, you can refer to the product information provided by Enamine . Additionally, if you have any specific questions about a particular field, feel free to ask, and I’ll be happy to elaborate further.

Safety and Hazards

Direcciones Futuras

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests that “1-(Azetidin-3-YL)-4,4-difluoropiperidine” and similar compounds could be further explored in the context of Suzuki–Miyaura cross-coupling reactions. Additionally, these compounds could potentially be used as building blocks for more complex molecular systems or for the development of DNA-encoded chemical libraries .

Mecanismo De Acción

Target of Action

Compounds with azetidine structures have been found to be novel gaba derivatives . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and it plays a crucial role in reducing neuronal excitability.

Mode of Action

Based on the information about azetidine derivatives, these compounds might interact with gaba receptors, potentially influencing the transmission of signals in the nervous system .

Result of Action

If it does interact with gaba receptors as other azetidine derivatives do, it could potentially alter neuronal excitability, leading to changes in signal transmission within the nervous system .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQJXEUDXZJIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278842 | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257293-83-6 | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)